molecular formula C18H29FN2O6 B13331061 1-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)carbonyl)-4-fluoropiperidine-4-carboxylic acid

1-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)carbonyl)-4-fluoropiperidine-4-carboxylic acid

Cat. No.: B13331061
M. Wt: 388.4 g/mol
InChI Key: FOIOPEQWPSODQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)carbonyl)-4-fluoropiperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring, a fluorine atom, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)carbonyl)-4-fluoropiperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Fluorine Atom: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced using Boc anhydride in the presence of a base like triethylamine.

    Coupling Reactions: The final product is obtained through coupling reactions, often using reagents like carbodiimides for amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)carbonyl)-4-fluoropiperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)carbonyl)-4-fluoropiperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a building block in the design of bioactive compounds.

    Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceuticals targeting specific receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)carbonyl)-4-fluoropiperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other sites. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid
  • 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
  • 1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazole-4-carboxylic acid

Uniqueness

1-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)carbonyl)-4-fluoropiperidine-4-carboxylic acid is unique due to the presence of both a fluorine atom and a Boc-protected piperidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced stability, making it valuable for various applications.

Properties

Molecular Formula

C18H29FN2O6

Molecular Weight

388.4 g/mol

IUPAC Name

4-fluoro-1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxycarbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C18H29FN2O6/c1-17(2,3)27-16(25)20-8-4-13(5-9-20)12-26-15(24)21-10-6-18(19,7-11-21)14(22)23/h13H,4-12H2,1-3H3,(H,22,23)

InChI Key

FOIOPEQWPSODQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC(=O)N2CCC(CC2)(C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.